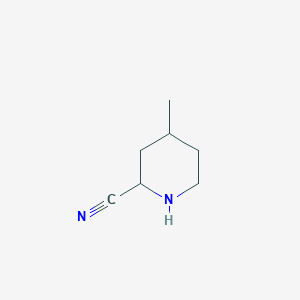

2-Piperidinecarbonitrile, 4-methyl-

Cat. No. B8633206

M. Wt: 124.18 g/mol

InChI Key: YDHDNRCXNGNUKM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04097472

Procedure details

To 500 g of 10% sodium hypochlorite solution cooled in an ice bath, there was added dropwise a solution of 33.6 g (0.21 mole) of 4-methylpiperidine acetate in 10 ml of water over a period of 1 hour. At the end of this period, the reaction product was extracted twice with 500 ml of ethyl ether and dried over anhydrous sodium sulfate. After evaporation of ethyl ether, the residue was added dropwise to a solution of 11.8 g (0.21 mole) of potassium hydroxide in 100mls of 96% ethanol under reflux. Refluxing was continued for an additional 10 minutes. Ethanol was evaporated, and the residue was dissolved into 50 ml of 2N sodium hydroxide solution and then extracted with ether. The ether layers was dried over anhydrous sodium sulfate and then ether evaporated. The residue was added to an ice-cooled solution of 27 g (1 mole) of hydrogen cyanide and 25 ml of concentrated hydrochloric acid in 300 ml of water. The solution was stirred at a temperature of 10° to 20° C for 4 hours and thereafter made basic by the addition of solid sodium hydroxide. The reaction product was extracted with ether, dried over anhydrous sodium sulfate and then distilled under reduced pressure to give 17 g (66%) of 4-methyl-2-piperidinecarbonitrile, B.P. 96°-97° C/10 mmHg. The following 2-piperidinecarbonitriles not previously reported in the chemical literature were synthesized by the aforementioned procedure which is essentially that as taught by Grundon et al., J. Chem. Soc., 1963, 3898, Grundon et al., J. Chem. Soc., 1964, 2448, R. Bonnett et al., J. Chem. Soc., 1959, 2092 and H. Bohme et al., Ber., 92 1613 (1959).

Name

4-methylpiperidine acetate

Quantity

33.6 g

Type

reactant

Reaction Step Two

Yield

66%

Identifiers

|

REACTION_CXSMILES

|

Cl[O-].[Na+].C(O)(=O)C.[CH3:8][CH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.[OH-].[K+].[CH:17]#[N:18].Cl.[OH-].[Na+]>O.C(O)C>[CH3:8][CH:9]1[CH2:14][CH2:13][NH:12][CH:11]([C:17]#[N:18])[CH2:10]1 |f:0.1,2.3,4.5,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl[O-].[Na+]

|

Step Two

|

Name

|

4-methylpiperidine acetate

|

|

Quantity

|

33.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O.CC1CCNCC1

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

11.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

27 g

|

|

Type

|

reactant

|

|

Smiles

|

C#N

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred at a temperature of 10° to 20° C for 4 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

At the end of this period, the reaction product was extracted twice with 500 ml of ethyl ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After evaporation of ethyl ether

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Refluxing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Ethanol was evaporated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue was dissolved into 50 ml of 2N sodium hydroxide solution

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ether layers was dried over anhydrous sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

ether evaporated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The residue was added to an ice-

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The reaction product was extracted with ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1CC(NCC1)C#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 17 g | |

| YIELD: PERCENTYIELD | 66% | |

| YIELD: CALCULATEDPERCENTYIELD | 65.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |